An In-depth Technical Guide to 2-(Pyridin-3-yl)propan-2-ol: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-(Pyridin-3-yl)propan-2-ol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, structure, synthesis, and potential applications of 2-(Pyridin-3-yl)propan-2-ol. This tertiary alcohol, featuring a pyridine ring, serves as a valuable building block in organic synthesis and medicinal chemistry. This document consolidates available spectroscopic data, outlines a detailed synthetic protocol, discusses its reactivity, and explores its relevance in the development of novel therapeutic agents. Safety and handling considerations are also addressed to ensure its proper use in a laboratory setting.
Introduction
2-(Pyridin-3-yl)propan-2-ol, with the CAS number 15031-77-3, is a heterocyclic compound that integrates a pyridine moiety with a propan-2-ol group. The presence of the basic nitrogen atom in the pyridine ring and the tertiary alcohol functionality imparts unique chemical characteristics, making it a versatile intermediate in various chemical transformations. Pyridine derivatives are ubiquitous in pharmaceuticals and agrochemicals, and understanding the properties and synthesis of building blocks like 2-(Pyridin-3-yl)propan-2-ol is crucial for the design and development of new chemical entities.[1][2][3][4] This guide aims to provide a detailed technical resource for researchers and professionals working with this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 2-(Pyridin-3-yl)propan-2-ol is presented in the table below. These properties are essential for its handling, purification, and use in chemical reactions.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁NO | [5] |
| Molecular Weight | 137.18 g/mol | [5] |
| CAS Number | 15031-77-3 | [5] |
| Appearance | Oil | [5] |
| Melting Point | Not available (as it's an oil) | |
| Boiling Point | Not available | |
| Density | Not available | |
| pKa | Not available | |
| Solubility | Soluble in common organic solvents |
Structure and Spectroscopic Analysis
The structural elucidation of 2-(Pyridin-3-yl)propan-2-ol is fundamental to confirming its identity and purity. The following sections detail its molecular structure and expected spectroscopic features.
Molecular Structure
The structure of 2-(Pyridin-3-yl)propan-2-ol consists of a pyridine ring substituted at the 3-position with a 2-hydroxyprop-2-yl group.
Caption: General workflow for the synthesis of 2-(Pyridin-3-yl)propan-2-ol.
Step-by-Step Methodology:
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Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-acetylpyridine (1.0 eq) in anhydrous tetrahydrofuran (THF).
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Addition of Reagent: Cool the solution to 0 °C in an ice bath. To this stirred solution, add a solution of methyllithium (1.0-1.2 eq) in diethyl ether dropwise via a syringe. Causality: The dropwise addition at low temperature helps to control the exothermic reaction and minimize side products.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
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Work-up: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(Pyridin-3-yl)propan-2-ol as an oil. [5]
Reactivity
The reactivity of 2-(Pyridin-3-yl)propan-2-ol is dictated by its two primary functional groups: the tertiary alcohol and the pyridine ring.
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Alcohol Group: The tertiary alcohol can undergo reactions typical of this functional group, such as dehydration to form the corresponding alkene under acidic conditions. It can also be converted to a better leaving group for nucleophilic substitution reactions.
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Pyridine Ring: The nitrogen atom of the pyridine ring is basic and can be protonated or alkylated. The pyridine ring can also undergo electrophilic aromatic substitution, although it is generally less reactive than benzene. The presence of the electron-donating alkyl alcohol group at the 3-position will influence the regioselectivity of such reactions.
Applications in Research and Drug Development
Pyridine derivatives are a cornerstone in medicinal chemistry, with numerous approved drugs containing this heterocycle. [1][4]2-(Pyridin-3-yl)propan-2-ol serves as a valuable building block for the synthesis of more complex molecules with potential biological activity.
While specific examples of APIs directly synthesized from 2-(Pyridin-3-yl)propan-2-ol are not prominently featured in the searched literature, the "pyridin-3-yl" moiety is present in various biologically active compounds. For instance, derivatives of pyridin-3-yl-pyrimidine have been synthesized and evaluated for their anticancer, antibacterial, and antifungal activities. [1][2][3]This suggests that 2-(Pyridin-3-yl)propan-2-ol can be a useful precursor for generating libraries of compounds for biological screening.
Safety and Handling
2-(Pyridin-3-yl)propan-2-ol should be handled with appropriate safety precautions in a laboratory setting.
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Hazards: It is classified as a skin and eye irritant. [6]* Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry place.
For comprehensive safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2-(Pyridin-3-yl)propan-2-ol is a valuable heterocyclic building block with straightforward access through the nucleophilic addition to 3-acetylpyridine. Its chemical properties and dual functionality make it a versatile intermediate for the synthesis of a wide range of more complex molecules. While its direct application in marketed drugs is not extensively documented, its structural motifs are present in numerous biologically active compounds, highlighting its potential in drug discovery and development. This guide provides a foundational understanding of this compound for researchers and scientists in the field.
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